molecular formula C8H6BrF3 B1520628 4-Bromo-2-methylbenzotrifluoride CAS No. 936092-88-5

4-Bromo-2-methylbenzotrifluoride

Cat. No.: B1520628
CAS No.: 936092-88-5
M. Wt: 239.03 g/mol
InChI Key: NJDGQPXHSKERCP-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzotrifluoride is an organic compound with the molecular formula C8H6BrF3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methyl group, and a trifluoromethyl group.

Safety and Hazards

The compound has some safety concerns. It has been labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methylbenzotrifluoride can be achieved through several methods. One common approach involves the bromination of 2-methyl-1-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods ensure higher yields and better control over reaction parameters, making the production process more cost-effective and environmentally friendly .

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylbenzotrifluoride depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a palladium-catalyzed cross-coupling mechanism. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable moiety in various chemical transformations .

Comparison with Similar Compounds

  • 4-Bromo-1-(trifluoromethyl)benzene
  • 2-Bromo-1-(trifluoromethyl)benzene
  • 4-Bromo-2-(trifluoromethyl)benzene

Comparison: 4-Bromo-2-methylbenzotrifluoride is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination of substituents can significantly affect the compound’s chemical properties, such as its reactivity and solubility, compared to similar compounds with only one of these groups .

Properties

IUPAC Name

4-bromo-2-methyl-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDGQPXHSKERCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672303
Record name 4-Bromo-2-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936092-88-5
Record name 4-Bromo-2-methyl-1-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936092-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-methyl-1-(trifluoromethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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